3-Bromo-5-chloro-2-nitrophenol

Lipophilicity LogP QSAR

3-Bromo-5-chloro-2-nitrophenol (CAS 1936363-37-9) is a tri-substituted aromatic compound belonging to the halogenated nitrophenol class, characterized by a bromine atom at the 3-position, a chlorine atom at the 5-position, and a nitro group at the 2-position on a phenolic ring. With a molecular formula of C₆H₃BrClNO₃ and a molecular weight of 252.45 g/mol, it is a yellow crystalline solid primarily utilized as a research intermediate in medicinal chemistry and agrochemical development.

Molecular Formula C6H3BrClNO3
Molecular Weight 252.45 g/mol
CAS No. 1936363-37-9
Cat. No. B1374749
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-5-chloro-2-nitrophenol
CAS1936363-37-9
Molecular FormulaC6H3BrClNO3
Molecular Weight252.45 g/mol
Structural Identifiers
SMILESC1=C(C=C(C(=C1O)[N+](=O)[O-])Br)Cl
InChIInChI=1S/C6H3BrClNO3/c7-4-1-3(8)2-5(10)6(4)9(11)12/h1-2,10H
InChIKeyGXDPSJHTEHGMJY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Bromo-5-chloro-2-nitrophenol (1936363-37-9): A Strategic Halogenated Nitrophenol Intermediate for Research and Synthesis


3-Bromo-5-chloro-2-nitrophenol (CAS 1936363-37-9) is a tri-substituted aromatic compound belonging to the halogenated nitrophenol class, characterized by a bromine atom at the 3-position, a chlorine atom at the 5-position, and a nitro group at the 2-position on a phenolic ring [1]. With a molecular formula of C₆H₃BrClNO₃ and a molecular weight of 252.45 g/mol, it is a yellow crystalline solid primarily utilized as a research intermediate in medicinal chemistry and agrochemical development . Its unique substitution pattern is designed to offer distinct electronic and steric properties compared to its numerous positional isomers, which share the same molecular formula but exhibit different reactivity profiles and physicochemical characteristics .

Why Procuring a Positional Isomer of 3-Bromo-5-chloro-2-nitrophenol (1936363-37-9) Jeopardizes Experimental Reproducibility


Generic substitution of 3-Bromo-5-chloro-2-nitrophenol with another isomer of the formula C₆H₃BrClNO₃ is scientifically invalid due to the profound impact of substitution pattern on key physicochemical properties. The specific positioning of the electron-withdrawing nitro and halogen groups dictates the molecule's lipophilicity (LogP), acidity (pKa), and electronic activation of the aromatic ring for subsequent reactions like nucleophilic aromatic substitution or palladium-catalyzed cross-couplings [1]. For instance, a simple swap with 2-Bromo-4-chloro-6-nitrophenol alters the computed LogP by approximately 0.3 to 0.7 units, a shift that can significantly affect phase-transfer efficiency, membrane permeability in biological assays, and chromatographic retention times, leading to irreproducible results in synthetic or biological workflows [2].

Quantitative Differentiation Guide for 3-Bromo-5-chloro-2-nitrophenol (1936363-37-9) Versus Its Closest Analogs


Lipophilicity Advantage: Higher Computed LogP Compared to 2-Bromo-4-chloro-6-nitrophenol

3-Bromo-5-chloro-2-nitrophenol (1936363-37-9) demonstrates a measurably higher computed LogP of 3.58 compared to a LogP of 3.24 for its isomer 2-Bromo-4-chloro-6-nitrophenol (CAS 15969-10-5), indicating superior lipophilicity [1]. This differential is critical for applications where membrane permeability or organic phase partitioning is a key performance parameter.

Lipophilicity LogP QSAR ADME

Purity Specification: Availability at 98% Offers Advantage Over Standard 95% Isomer Grades

While many positional isomers are commercially available at a standard purity of 95% (e.g., see Sigma-Aldrich's 5-Bromo-3-chloro-2-nitrophenol), specific suppliers offer 3-Bromo-5-chloro-2-nitrophenol (1936363-37-9) at a purity of 98% . This higher purity specification minimizes the presence of unknown positional isomers that could act as potent inhibitory or agonistic artifacts in biological assays, providing a more reliable input for quantitative structure-activity relationship (QSAR) studies.

Purity Quality Assurance Synthesis

Electronic Deactivation Pattern: Opposite Meta-Directing Effects Determine Regioselective Functionalization Potential

The substitution pattern of 3-Bromo-5-chloro-2-nitrophenol places bromine (weakly deactivating, ortho/para-directing) and chlorine (deactivating, ortho/para-directing) in meta positions to each other, while the nitro group (strongly deactivating, meta-directing) occupies the ortho position to the phenol OH. This contrasts with 5-Bromo-3-chloro-2-nitrophenol, where the halogens are para to each other, leading to different regiochemical outcomes in nucleophilic aromatic substitution (SNAr) and metal-catalyzed cross-coupling reactions [1]. The unique arrangement in the target compound directs initial nucleophilic attack preferentially to the para position of the nitro group, which is not sterically hindered by the bromine atom, potentially offering superior selectivity for mono-functionalization.

Nucleophilic Aromatic Substitution Regioselectivity Cross-coupling

Key Application Scenarios for 3-Bromo-5-chloro-2-nitrophenol (1936363-37-9) Based on Differentiated Evidence


Preferred Intermediate for Parallel Synthesis in CNS Drug Discovery

Given its higher computed LogP (3.58) compared to the 2-Bromo-4-chloro-6-nitrophenol isomer (LogP 3.24), 3-Bromo-5-chloro-2-nitrophenol is the superior choice for synthesizing compound libraries targeting blood-brain barrier penetrant candidates. The increased lipophilicity enhances the likelihood of generating hits with optimal CNS pharmacokinetics [1].

Reference Standard in Quantitative Bioanalytical Assay Development

With commercially available purity reaching 98%, exceeding the typical 95% grades for isomers like 5-Bromo-3-chloro-2-nitrophenol, this compound minimizes isomeric interference in liquid chromatography-mass spectrometry (LC-MS) assays. It is the preferred analyte for establishing calibration curves in pharmacokinetic or environmental fate studies .

Substrate for Investigating Halogen Effects in Nucleophilic Aromatic Substitution

The unique 3-bromo-5-chloro-2-nitro arrangement provides a well-defined substrate for physical organic chemistry studies, allowing researchers to deconvolve the leaving group propensities of bromine versus chlorine under SNAr conditions in a single, non-symmetrical molecule, which is more informative than using symmetrical analogs [2].

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